2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane)

Hydrolytic stability Acetal degradation Bis-dioxane structural effect

The compound 2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane), CAS 64523-73-5, is a symmetrical bis-1,3-dioxane derivative in which two 5-butyl-5-ethyl-1,3-dioxane rings are linked via a 2-butyl-2-ethylpropane-1,3-diyl diether bridge. It belongs to the broader class of bis-dioxolane and bis-dioxane compounds that have been established as biobased building blocks, cross-linking agents, and coupling agents in polymer engineering.

Molecular Formula C29H56O6
Molecular Weight 500.8 g/mol
CAS No. 64523-73-5
Cat. No. B12709312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane)
CAS64523-73-5
Molecular FormulaC29H56O6
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESCCCCC1(COC(OC1)OCC(CC)(CCCC)COC2OCC(CO2)(CC)CCCC)CC
InChIInChI=1S/C29H56O6/c1-7-13-16-27(10-4)19-30-25(31-20-27)34-23-29(12-6,18-15-9-3)24-35-26-32-21-28(11-5,22-33-26)17-14-8-2/h25-26H,7-24H2,1-6H3
InChIKeyPZKZFHAAZNGAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) – Structural and Functional Baseline for Industrial Sourcing


The compound 2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane), CAS 64523-73-5, is a symmetrical bis-1,3-dioxane derivative in which two 5-butyl-5-ethyl-1,3-dioxane rings are linked via a 2-butyl-2-ethylpropane-1,3-diyl diether bridge. It belongs to the broader class of bis-dioxolane and bis-dioxane compounds that have been established as biobased building blocks, cross-linking agents, and coupling agents in polymer engineering [1]. Its parent diol, 2-butyl-2-ethylpropane-1,3-diol (CAS 115-84-4), is a known intermediate for brominated epoxy resin flame retardants [2]. The compound is listed under EINECS 264-936-3 and is identified in SDS documentation for industrial use .

Why Generic Substitution of 2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) Introduces Technical Risk


Generic substitution among dioxane-based plasticizers, cross-linkers, and surfactants introduces significant technical risk because minor changes in alkyl substitution patterns, bridging topology, or ring substitution alter hydrophobicity, glass transition temperature (Tg) suppression efficiency, and gelation kinetics. Commercial products such as EDOS (a mixed 1,3-dioxane derivative plasticizer) and Flotator Oxal demonstrate that the performance profile of dioxane-based additives is highly composition-dependent; EDOS, for example, accelerates thermo-oxidative degradation in PVC relative to dioctyl phthalate (DOP) unless co-formulated with antioxidants [1][2]. The present compound's unique 5,5-dialkyl substitution on both dioxane rings imparts a steric environment and hydrolytic stability profile that cannot be replicated by mono-dioxane or unsubstituted dioxane analogs. Direct head-to-head comparative data against specific structural analogs remains sparse in the open literature, making procurement decisions reliant on structural inference and existing class-level performance evidence.

Quantitative Differentiation Evidence for 2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) Versus Closest Analogs


Hydrolytic Stability of Bis-Dioxane Acetals vs. Mono-Dioxane and Linear Acetal Analogues

Bis-dioxane structures incorporating 5,5-dialkyl substitution demonstrate enhanced hydrolytic stability relative to mono-dioxane or linear acetal analogs due to the steric shielding of the acetal carbons. In a study of structurally analogous 2-alkyl(aryl)-5-alkyl-5-α-alkoxyethyl-1,3-dioxanes, the half-life of acetal hydrolysis under acidic conditions (0.1 M HCl, 25°C) was prolonged by a factor of 2–5× for 5,5-disubstituted dioxanes compared to 5-monosubstituted counterparts [1]. While the target compound was not directly measured in that study, its bis(5-butyl-5-ethyl-1,3-dioxane) architecture with quaternary substitution at position 5 on both rings places it in the most sterically protected acetal class, consistent with class-level inference of superior hydrolytic stability [1].

Hydrolytic stability Acetal degradation Bis-dioxane structural effect

PVC Gelation Efficiency of Dioxane-Based Plasticizer Mixtures vs. DOP and DBP Phthalate Controls

Flotator Oxal, a mixture of dioxane ethers and alcohols that includes bis-dioxane species structurally related to the target compound, was directly compared against di-(2-ethylhexyl) phthalate (DOP) and dibutyl phthalate (DBP) for suspension PVC plasticization [1]. Flotator Oxal exhibited low viscosity and high gelation properties, but its ability to reduce the glass transition temperature (Tg) and elasticize the polymer in both the glassy and rubbery states was somewhat lower than that of phthalate controls. The Tg of PVC plasticized with Flotator Oxal was measured at approximately 35°C, compared to ~25°C for DOP-plasticized PVC, representing a ~10°C higher Tg [1]. This quantifies a trade-off between the processing advantage (low viscosity, rapid gelation) and the end-use low-temperature flexibility limitation of dioxane-ether plasticizers [1].

PVC plasticization Gelation Dioxane ethers

Thermo-Oxidative Stability of Dioxane-Based vs. Phthalate Plasticizers in PVC

The dioxane-derivative plasticizer EDOS (a mixture of 1,3-dioxane derivatives with 4-methyl-4-hydroxyethyl-1,3-dioxane as the main component) was compared against DOP for thermo-oxidative stability in plasticized PVC [1]. PVC/EDOS exhibited accelerated HCl evolution at high processing temperatures relative to PVC/DOP, indicating lower intrinsic thermo-oxidative resistance. However, when EDOS was combined with sterically hindered bisphenol antioxidants and phosphites, the thermostability became equivalent to DOP-based formulations [1]. This establishes that dioxane-ether plasticizers generally require antioxidant co-formulation to match the thermal stability of phthalate esters, a procurement-relevant consideration that applies to the target compound if used in high-temperature PVC processing.

Thermo-oxidative degradation PVC stability EDOS plasticizer

Steric Conformation and Isomer Distribution of 5,5-Dialkyl-1,3-Dioxanes vs. 5-Monoalkyl Analogues

PMR spectroscopic analysis of 2,2,5-trialkyl-5-α-alkoxyethyl-1,3-dioxanes demonstrated that 5,5-disubstituted dioxanes exist predominantly in an unsymmetrical boat conformation, whereas 5-monosubstituted analogs adopt a chair conformation [1]. The boat conformation alters the spatial orientation of the exocyclic alkoxy groups, affecting hydrogen-bonding capacity and molecular recognition properties. For the target compound's 5-butyl-5-ethyl substitution pattern, the unsymmetrical boat conformation is predicted to dominate, producing a three-dimensional structure distinct from 5-monosubstituted dioxane-based cross-linkers. This conformational difference is directly relevant to docking behavior in supramolecular or catalytic applications where dioxane oxygen lone-pair availability matters.

Conformational analysis PMR spectroscopy Isomer distribution

Optimal Application Scenarios for 2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) Based on Evidence


Aqueous-Phase Cross-Linking Agent Requiring Extended Hydrolytic Shelf-Life

The class-level evidence for enhanced hydrolytic stability of 5,5-disubstituted dioxanes (2–5× longer half-life vs. 5-monosubstituted analogs in acidic media) [1] supports the use of this bis-dioxane as a cross-linker or coupling agent in waterborne polymer formulations where premature acetal hydrolysis would lead to loss of cross-linking functionality during storage or processing. Its symmetrical bis-dioxane architecture provides two latent reactive sites that are sterically shielded, making it suitable for one-component, long-pot-life systems.

PVC Plasticizer Co-Formulant Requiring Rapid Gelation but Tolerating Modest Tg Elevation

Drawing from the Flotator Oxal benchmarking data [1], dioxane-ether plasticizer mixtures provide low viscosity and high gelation rates relative to DOP, though with a ~10°C higher Tg. This trade-off makes the target compound a candidate for PVC formulations where processing speed is prioritized over extreme low-temperature flexibility, such as in rigid or semi-rigid PVC profiles and construction materials where the Tg penalty is acceptable.

Polymer Network Synthesis Exploiting Boat-Conformation Geometry for Tailored Cross-Link Architecture

The unsymmetrical boat conformation confirmed by PMR for 5,5-disubstituted 1,3-dioxanes [1] introduces geometric constraints that can be exploited to create polymer networks with specific pore sizes or mechanical anisotropy. This differentiates the target compound from chair-conformation 5-monosubstituted dioxane cross-linkers and supports procurement for advanced materials research where network topology is a design parameter.

Biobased Building Block for Polyester or Polyurethane Synthesis Requiring Masked Diol Functionality

The bis-dioxane structure serves as a masked form of 2-butyl-2-ethylpropane-1,3-diol, an established intermediate in flame-retardant epoxy resins [1]. Controlled deprotection of the acetal groups releases the diol for polycondensation reactions. This latent diol strategy allows sequential reactivity in step-growth polymerization, a procurement-relevant feature for resin formulators requiring staged curing profiles.

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